molecular formula C13H13N5O2S3 B10983029 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B10983029
M. Wt: 367.5 g/mol
InChI Key: VMIMEUFVXSUEQG-UHFFFAOYSA-N
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Description

2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the hydroxy and methyl groups. The thiadiazole moiety is then synthesized separately and coupled with the thieno[2,3-d]pyrimidine derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core can interact with nucleic acids or proteins, potentially inhibiting their function. The thiadiazole moiety may also play a role in modulating the compound’s activity by interacting with various enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide shares similarities with other thieno[2,3-d]pyrimidine derivatives and thiadiazole-containing compounds.
  • Thieno[2,3-d]pyrimidine derivatives: These compounds are known for their diverse biological activities, including anticancer and antiviral properties.

    Thiadiazole-containing compounds: These compounds are often explored for their antimicrobial and anti-inflammatory activities.

Uniqueness

The uniqueness of this compound lies in its combination of the thieno[2,3-d]pyrimidine and thiadiazole moieties, which may confer unique biological activities and chemical properties not observed in other similar compounds.

Properties

Molecular Formula

C13H13N5O2S3

Molecular Weight

367.5 g/mol

IUPAC Name

2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C13H13N5O2S3/c1-6-3-8-11(20)14-9(15-12(8)22-6)4-21-5-10(19)16-13-18-17-7(2)23-13/h3H,4-5H2,1-2H3,(H,14,15,20)(H,16,18,19)

InChI Key

VMIMEUFVXSUEQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=NN=C(S3)C

Origin of Product

United States

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